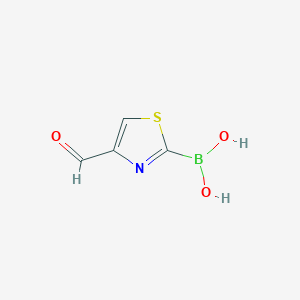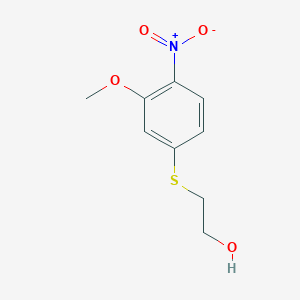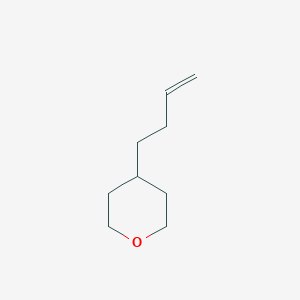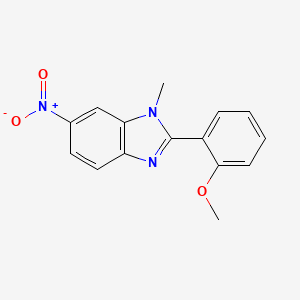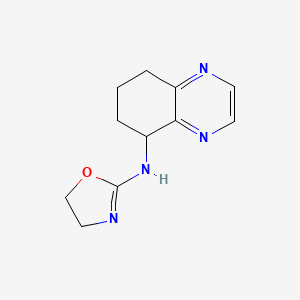
(3-(5-Methylpyridin-2-yl)phenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(5-Methylpyridin-2-yl)phenyl)methanamine: is an organic compound that features a phenyl group substituted with a methanamine group and a methylpyridinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methylpyridin-2-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-methylpyridine and 3-bromobenzylamine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-bromo-5-methylpyridine with 3-bromobenzylamine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Reaction Conditions: The reaction is typically conducted in a solvent such as dimethylformamide at elevated temperatures (around 100-120°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
化学反应分析
Types of Reactions:
Oxidation: (3-(5-Methylpyridin-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents on the phenyl or pyridine rings.
Substitution: Various substitution reactions can be performed on the phenyl or pyridine rings to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
Chemistry:
Catalysis: (3-(5-Methylpyridin-2-yl)phenyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications in the development of agrochemicals for pest control or plant growth regulation.
作用机制
The mechanism of action of (3-(5-Methylpyridin-2-yl)phenyl)methanamine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects.
相似化合物的比较
(2-Bromophenyl)methanamine: This compound has a similar structure but with a bromine atom instead of the methylpyridinyl group.
Piperidinyl-indole derivatives: These compounds share structural similarities and are used in similar applications, such as drug development and catalysis.
Uniqueness: (3-(5-Methylpyridin-2-yl)phenyl)methanamine is unique due to the presence of both a phenyl and a methylpyridinyl group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
[3-(5-methylpyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-5-6-13(15-9-10)12-4-2-3-11(7-12)8-14/h2-7,9H,8,14H2,1H3 |
InChI 键 |
XTXFITZNQPREQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
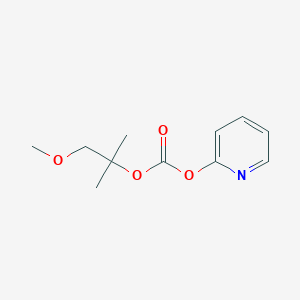
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
